N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide
Overview
Description
N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide is a chemical compound that features a benzofuran ring fused to a phenyl group with an acetamide substituent. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of drug discovery .
Preparation Methods
The synthesis of N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide typically involves the formation of the benzofuran ring followed by the introduction of the phenyl and acetamide groups. One common method includes the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid under acidic conditions to form the benzofuran core. Subsequent acylation with acetic anhydride introduces the acetamide group . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate, leading to the formation of benzofuran-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts, converting the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, especially at the 3-position, using reagents like halogens or nitro groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting the replication process in cancer cells. Additionally, the compound may inhibit key enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Another benzofuran derivative with therapeutic applications. The uniqueness of this compound lies in its specific acetamide substitution, which may confer distinct biological activities and pharmacological properties.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11(19)18-14-8-6-12(7-9-14)17(20)16-10-13-4-2-3-5-15(13)21-16/h2-10H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRCJLBMWNBFBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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